2-[2-(Azepan-1-yl)propanoylamino]-3-pyridin-4-ylpropanoic acid
Description
2-[2-(Azepan-1-yl)propanoylamino]-3-pyridin-4-ylpropanoic acid is a synthetic organic compound featuring a seven-membered azepane ring, a pyridine ring, and a propanoic acid moiety
Properties
IUPAC Name |
2-[2-(azepan-1-yl)propanoylamino]-3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13(20-10-4-2-3-5-11-20)16(21)19-15(17(22)23)12-14-6-8-18-9-7-14/h6-9,13,15H,2-5,10-12H2,1H3,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCRBNVVLGFRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=NC=C1)C(=O)O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Azepan-1-yl)propanoylamino]-3-pyridin-4-ylpropanoic acid typically involves multi-step organic reactions. One common route includes:
Formation of the Azepane Ring: Starting with a suitable precursor, such as a halogenated alkane, the azepane ring can be formed through nucleophilic substitution reactions.
Attachment of the Propanoic Acid Moiety: This step involves the reaction of the azepane derivative with acryloyl chloride under basic conditions to introduce the propanoic acid group.
Coupling with Pyridine: The final step involves coupling the azepane-propanoic acid intermediate with a pyridine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Azepan-1-yl)propanoylamino]-3-pyridin-4-ylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the pyridine ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 2-[2-(Azepan-1-yl)propanoylamino]-3-pyridin-4-ylpropanoic acid can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine
Medically, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[2-(Azepan-1-yl)propanoylamino]-3-pyridin-4-ylpropanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The azepane ring can interact with hydrophobic pockets, while the pyridine ring can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
2-(Azepan-1-yl)ethyl methacrylate: Similar in structure but lacks the pyridine ring and propanoic acid moiety.
Azepine derivatives: Compounds with the azepane ring but different functional groups attached.
Pyridine derivatives: Compounds with the pyridine ring but different substituents.
Uniqueness
2-[2-(Azepan-1-yl)propanoylamino]-3-pyridin-4-ylpropanoic acid is unique due to the combination of the azepane ring, pyridine ring, and propanoic acid moiety. This combination provides a unique set of chemical properties and potential biological activities that are not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
